N-(4-{[(2-chlorophenyl)carbamoyl]amino}phenyl)acetamide
Description
N-(4-{[(2-chlorophenyl)carbamoyl]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2-chlorophenyl group attached to a carbamoyl group, which is further linked to a phenyl ring substituted with an acetamide group
Properties
IUPAC Name |
N-[4-[(2-chlorophenyl)carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10(20)17-11-6-8-12(9-7-11)18-15(21)19-14-5-3-2-4-13(14)16/h2-9H,1H3,(H,17,20)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITBLRYHJPIKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-chlorophenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 2-chloroaniline with isocyanates or carbamoyl chlorides. One common method is the reaction of 2-chloroaniline with phenyl isocyanate under controlled conditions to form the intermediate carbamoyl derivative. This intermediate is then reacted with acetic anhydride to yield the final product.
Reaction Conditions:
Temperature: Typically carried out at room temperature to 50°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-chlorophenyl)carbamoyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-{[(2-chlorophenyl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-{[(2-chlorophenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide
- N-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)acetamide
- N-(4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide
Uniqueness
N-(4-{[(2-chlorophenyl)carbamoyl]amino}phenyl)acetamide is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it distinct from its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
